2-(2-Hydroxy-5-methylphenyl)acetic acid
CAS No.:
Cat. No.: VC18132784
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10O3 |
|---|---|
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 2-(2-hydroxy-5-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |
| Standard InChI Key | RDMFKTGZYKNWGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)O)CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with a hydroxyl group at position 2 and a methyl group at position 5, linked to an acetic acid moiety. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Physicochemical Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.17 g/mol | |
| Melting Point | Not explicitly reported | – |
| Boiling Point | Not explicitly reported | – |
| Solubility | Moderate in polar solvents |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis and Manufacturing
Reductive Lactone Ring Opening
A primary synthesis route involves the reductive opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol . This method proceeds under controlled temperatures (-5°C to 30°C) and yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, which is subsequently oxidized to the acetic acid derivative .
Alternative Pathways
Esterification of the hydroxyl group with methanesulfonic acid or benzenesulfonic acid, followed by hydrolysis, offers a route to modify solubility and reactivity . For example, methyl ester derivatives (e.g., methyl 2-(2-hydroxyphenyl)acetate) are synthesized via acid-catalyzed esterification, with melting points reported at 122–124°C .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The methyl group on the phenyl ring can undergo oxidation to a carboxylic acid using potassium permanganate () in acidic conditions, yielding 2-(2-hydroxy-5-carboxyphenyl)acetic acid . Conversely, reduction of the acetic acid moiety with LiAlH₄ produces the corresponding alcohol .
Esterification and Substitution
The hydroxyl group participates in esterification reactions with acyl chlorides or anhydrides. For instance, reaction with methyl chloroformate produces the methyl ester, a precursor for further functionalization . Nucleophilic substitution at the hydroxyl position remains unexplored but is theoretically feasible under alkaline conditions.
Applications in Science and Industry
Agricultural Chelating Agents
The compound serves as a precursor in synthesizing ethylenediamine--bis(2-hydroxy-5-methylphenyl)acetic acid (EDDH5MA), a highly effective iron chelator used to treat iron chlorosis in crops grown in calcareous soils . EDDH5MA forms stable octahedral complexes with , enhancing iron bioavailability in alkaline environments .
Biological Activity and Mechanistic Insights
Antioxidant Properties
The ortho-hydroxyl group facilitates hydrogen atom transfer, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (). Comparative studies with 2-(2-hydroxy-5-carboxyphenyl)acetic acid suggest that electron-withdrawing substituents enhance antioxidant efficacy .
Metal Ion Coordination
In chelating agents like EDDH5MA, the compound’s hydroxyl and carboxylate groups coordinate metal ions, stabilizing them in aqueous solutions . This property is critical for designing targeted drug delivery systems or environmental remediation agents.
Comparative Analysis with Structural Analogues
Methylpropanoic Acid Derivative
2-(2-Hydroxy-5-methylphenyl)-2-methylpropanoic acid (CAS 858785-36-1) features an additional methyl group on the acetic acid chain, increasing its molecular weight to 194.23 g/mol . This modification enhances lipophilicity, potentially improving membrane permeability in biological systems .
Ester Derivatives
Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3) demonstrates reduced acidity (pKa ≈ 9.55) compared to the parent carboxylic acid, altering its solubility and reactivity . Such esters are intermediates in prodrug design.
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